Carboxylate vs. Sulfonamide Terminal Group: Impact on Derivatization and Conjugation Potential
The target compound carries a free 4-oxobutanoic acid terminus (pKa ~4.5) that enables direct amide coupling to amine-containing linkers, fluorophores, or E3 ligase ligands without requiring a deprotection step [1]. In contrast, VU 0255035 terminates in a pyridinyl-sulfonamide group that is chemically inert under standard amide coupling conditions and requires linker redesign for bioconjugation . This difference makes the target compound directly compatible with succinimidyl ester or carbodiimide-mediated conjugation workflows commonly used in PROTAC synthesis, ADC payload attachment, and fluorescent probe development [2]. The reduced analog 4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]butanoic acid also carries a carboxylic acid but lacks the 4-oxo group, which can participate in intramolecular hydrogen bonding that stabilizes specific conformations .
| Evidence Dimension | Terminal functional group and its chemical reactivity |
|---|---|
| Target Compound Data | 4-oxobutanoic acid (pKa ~4.5); amine-reactive via carbodiimide/succinimidyl ester activation; keto group available for oxime/hydrazone formation |
| Comparator Or Baseline | VU 0255035: pyridinyl-propyl-sulfonamide (chemically inert; no free carboxyl); analog 4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]butanoic acid: butanoic acid (no 4-oxo group) |
| Quantified Difference | Qualitative difference: presence vs. absence of amine-coupling-competent carboxyl; presence vs. absence of 4-oxo hydrogen-bond acceptor |
| Conditions | Standard organic synthesis conditions (DMF/DCM, EDCI/HOBt or NHS ester activation) |
Why This Matters
For laboratories building PROTACs, fluorescent probes, or biotinylated pull-down reagents, the free carboxyl eliminates a synthetic step and reduces cost and time relative to analogs requiring carboxyl introduction.
- [1] PubChem. 4-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid. Canonical SMILES: C1CN(CCN1C(=O)CCC(=O)O)S(=O)(=O)C2=CC=CC3=NSN=C32. View Source
- [2] Bemis, T.A. et al. (2021). Unraveling the Role of Linker Design in PROTACs. Journal of Medicinal Chemistry, 64(12), 8042–8052. View Source
